RTI-336 free base, also known as (−)-2β-(3-(4-methylphenyl)isoxazol-5-yl)-3β-(4-chlorophenyl)tropane, is a compound belonging to the phenyltropane class. This compound functions primarily as a dopamine reuptake inhibitor, exhibiting significant binding affinity to the dopamine transporter, approximately 20 times that of cocaine. Its pharmacological profile suggests potential therapeutic applications, particularly in treating cocaine addiction by acting as a substitute drug. RTI-336 has demonstrated efficacy in preclinical studies, fully substituting for cocaine in animal models and reducing cocaine self-administration rates when combined with selective serotonin reuptake inhibitors.
RTI-336 is classified under the category of stimulant drugs and is recognized for its role in neuroscience research, particularly concerning addiction and dopamine-related disorders. The compound's chemical identifiers include:
The synthesis of RTI-336 involves several steps that utilize various reagents and conditions. A notable method includes the reduction of a precursor compound using lithium aluminum hydride in anhydrous tetrahydrofuran at low temperatures. The process typically follows these steps:
The molecular structure of RTI-336 features a complex arrangement characterized by a bicyclic structure typical of phenyltropanes. Key structural data includes:
The three-dimensional conformation plays a crucial role in its interaction with the dopamine transporter.
RTI-336 can undergo various chemical reactions typical for amine derivatives:
RTI-336 acts primarily by inhibiting the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This mechanism involves:
The compound exhibits stability under controlled conditions, which is essential for its handling and storage in laboratory environments.
RTI-336 has significant implications in scientific research, particularly:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3